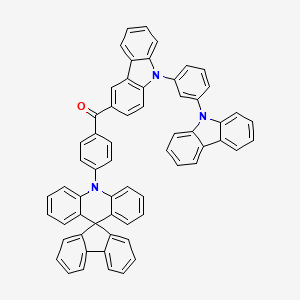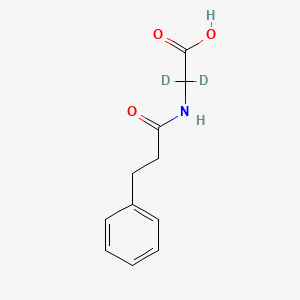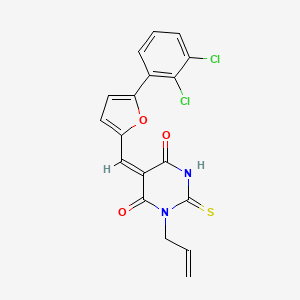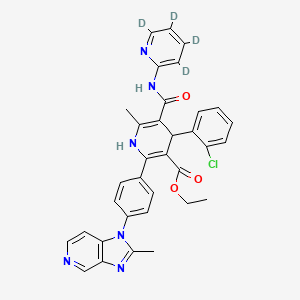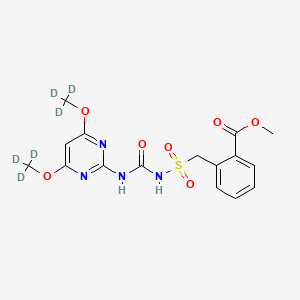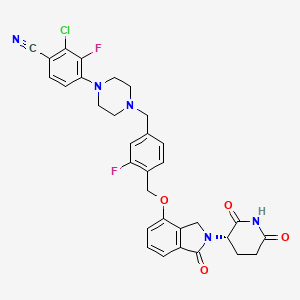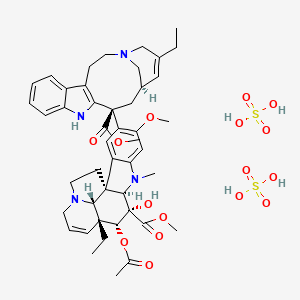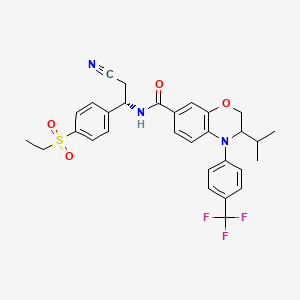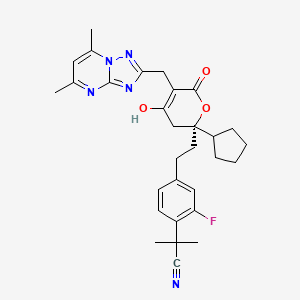
Dual PARP EGFR ligand for PROTAC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound known as “Dual PARP EGFR ligand for PROTAC” represents a significant advancement in the field of targeted protein degradation. This compound is designed to simultaneously target and degrade two critical proteins: the epidermal growth factor receptor (EGFR) and poly(ADP-ribose) polymerase (PARP). By combining the principles of proteolysis targeting chimera (PROTAC) technology with dual targeting capabilities, this compound offers a novel approach to cancer treatment, potentially overcoming the limitations of single-target therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dual PARP EGFR ligand for PROTAC involves the use of existing inhibitors for EGFR (such as gefitinib) and PARP (such as olaparib). These inhibitors are linked via a bifunctional linker to an E3 ubiquitin ligase ligand (such as CRBN or VHL). The synthetic route typically involves the following steps:
Preparation of the bifunctional linker: This involves the synthesis of a linker that can connect the two inhibitors to the E3 ligase ligand.
Coupling of inhibitors to the linker: The EGFR and PARP inhibitors are chemically linked to the bifunctional linker under specific reaction conditions.
Attachment of the E3 ligase ligand: The final step involves attaching the E3 ligase ligand to the linker-inhibitor complex
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated chemical reactors. The process would need to ensure high purity and yield, with stringent quality control measures to verify the integrity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: The Dual PARP EGFR ligand for PROTAC undergoes several types of chemical reactions during its synthesis and application:
Substitution Reactions: These occur during the coupling of inhibitors to the linker and the attachment of the E3 ligase ligand.
Oxidation and Reduction Reactions: These may be involved in the preparation of the bifunctional linker and the modification of inhibitors.
Common Reagents and Conditions:
Reagents: Common reagents include solvents like dimethyl sulfoxide (DMSO), coupling agents like N,N’-dicyclohexylcarbodiimide (DCC), and catalysts like palladium on carbon (Pd/C).
Major Products: The major product of these reactions is the this compound, which is a complex molecule capable of targeting and degrading both EGFR and PARP proteins .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of the Dual PARP EGFR ligand for PROTAC involves the following steps:
Binding to Targets: The compound binds simultaneously to EGFR and PARP proteins in cancer cells.
Recruitment of E3 Ligase: The attached E3 ligase ligand recruits the E3 ubiquitin ligase to the target proteins.
Ubiquitination: The E3 ligase facilitates the ubiquitination of EGFR and PARP, marking them for degradation.
Proteasomal Degradation: The ubiquitinated proteins are recognized and degraded by the proteasome, leading to the depletion of EGFR and PARP in the cell
Comparación Con Compuestos Similares
Single-target PROTACs: These compounds target only one protein for degradation, such as ARV-110 (targeting androgen receptor) and ARV-471 (targeting estrogen receptor).
Dual-targeted Small Molecules: These include bispecific antibodies and other small molecules designed to inhibit two targets simultaneously
Uniqueness: The Dual PARP EGFR ligand for PROTAC is unique in its ability to simultaneously degrade two distinct proteins involved in cancer progression. This dual-targeting capability offers several advantages:
Enhanced Efficacy: By targeting two proteins, the compound can more effectively disrupt cancer cell survival pathways.
Reduced Resistance: The simultaneous degradation of two targets reduces the likelihood of cancer cells developing resistance.
Lower Doses: The dual-targeting approach allows for lower doses of each inhibitor, potentially reducing side effects
Propiedades
Fórmula molecular |
C53H56ClF2N9O8 |
|---|---|
Peso molecular |
1020.5 g/mol |
Nombre IUPAC |
6-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-N-[1-[[6-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-6-oxohexyl]amino]-1-oxo-3-prop-2-ynoxypropan-2-yl]hexanamide |
InChI |
InChI=1S/C53H56ClF2N9O8/c1-3-25-72-32-45(61-48(66)14-6-5-11-26-73-47-30-39-43(31-46(47)71-2)58-33-59-50(39)60-35-17-19-42(56)40(54)29-35)52(69)57-20-10-4-7-15-49(67)64-21-23-65(24-22-64)53(70)38-27-34(16-18-41(38)55)28-44-36-12-8-9-13-37(36)51(68)63-62-44/h1,8-9,12-13,16-19,27,29-31,33,45H,4-7,10-11,14-15,20-26,28,32H2,2H3,(H,57,69)(H,61,66)(H,63,68)(H,58,59,60) |
Clave InChI |
BNDSNLWRYZUWNY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCCCC(=O)NC(COCC#C)C(=O)NCCCCCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





